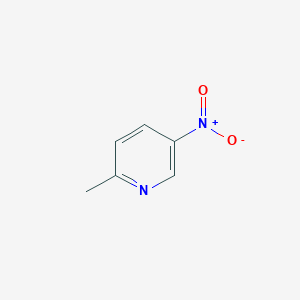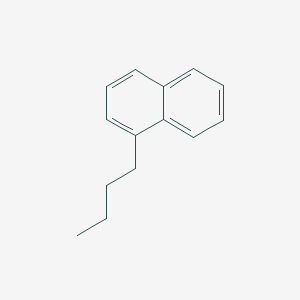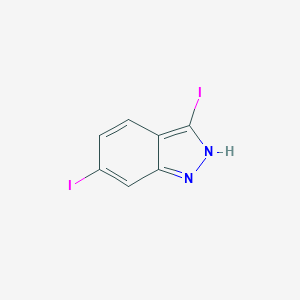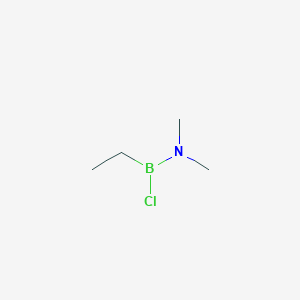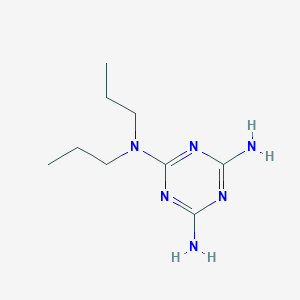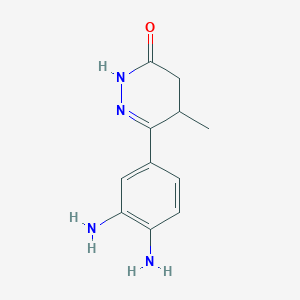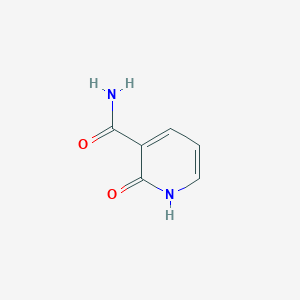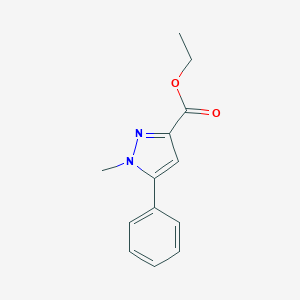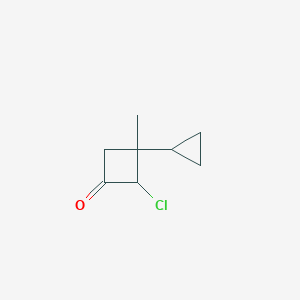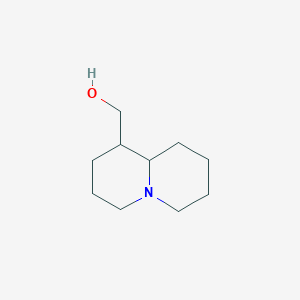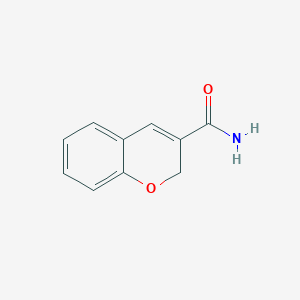
2H-Chromen-3-carboxamid
Übersicht
Beschreibung
2H-chromene-3-carboxamide, also known as 2H-chromene-3-carboxamide, is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-chromene-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2H-Chromen-3-carboxamid: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Pharmakologisches Potenzial: Derivate des 2H-Chromen-3-carboxamids haben sich in der Pharmakologie als vielversprechend erwiesen, insbesondere bei der Entwicklung von entzündungshemmenden und schmerzlindernden Medikamenten. Einige Derivate wurden im Vergleich zu etablierten Medikamenten wie Indomethacin und Celecoxib positiv bewertet, was ihr Potenzial als therapeutische Mittel unterstreicht .
Antitumoraktivität: Die Forschung hat gezeigt, dass bestimmte this compound-Verbindungen eine signifikante Antitumoraktivität aufweisen. So wurden Derivate beispielsweise als wirksam gegen Leberkarzinomzellen befunden, was auf eine Rolle bei der Krebsbehandlung hindeutet .
Hemmung der Pankreaslipase: Auf der Suche nach neuen Behandlungen für Fettleibigkeit wurden this compound-Analoga synthetisiert und auf ihre Fähigkeit untersucht, die Pankreaslipase zu hemmen, ein Enzym, das im Verdauungsprozess eine entscheidende Rolle spielt .
Chemische Synthese: Die Verbindung dient als Schlüsselzwischenprodukt bei verschiedenen chemischen Synthesen, darunter umweltfreundliche Ansätze zur Herstellung anderer wertvoller Verbindungen durch Reaktionen wie die Knoevenagel-Kondensation .
Bildung von Metallkomplexen: This compound wurde zur Synthese von Metallkomplexen verwendet, die aufgrund ihrer einzigartigen Löslichkeitseigenschaften Anwendungen in der Materialwissenschaft und Katalyse finden könnten .
Molekular-Docking-Studien: Die Verbindung wurde Gegenstand molekularer Docking-Studien, um ihr Potenzial als Gerüst für die Entwicklung neuer Medikamente mit verbessertem Hemmpotenzial gegen verschiedene Zielmoleküle zu untersuchen .
Wirkmechanismus
Target of Action
2H-chromene-3-carboxamide has been found to exhibit inhibitory activity against pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It is responsible for the hydrolysis of triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner, indicating that it likely binds to the active site of the enzyme and prevents the binding of its natural substrates . The docking study confirmed the interaction of 2H-chromene-3-carboxamide with important active site amino acids of pancreatic lipase, namely Phe 77, Arg 256, His 263 .
Biochemical Pathways
The primary biochemical pathway affected by 2H-chromene-3-carboxamide is the lipid digestion process. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable forms. This results in a decrease in the absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .
Pharmacokinetics
The compound’s ability to inhibit pancreatic lipase suggests that it is likely absorbed in the gastrointestinal tract and distributed to the pancreas where it exerts its effects .
Result of Action
The primary result of 2H-chromene-3-carboxamide’s action is the inhibition of pancreatic lipase and subsequent reduction in fat absorption. This can lead to a decrease in caloric intake from fats and may contribute to weight loss. In vitro studies have shown that 2H-chromene-3-carboxamide exhibits potential PL inhibition activity with IC50 values of 19.41, 21.30, and 24.90 µM .
Zukünftige Richtungen
2H-Chromenes, including 2H-chromene-3-carboxamide, display a broad spectrum of biological activities . The 2H-chromene substructure is an important structural motif present in a variety of medicines, natural products, and materials showing unique photophysical properties . Hence, the structural importance of the benzopyran moiety has elicited a great deal of interest in the field of organic synthesis and chemical biology to develop new and improved synthesis of these molecular skeletons .
Biochemische Analyse
Biochemical Properties
2H-chromene-3-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in fat absorption . The compound’s interaction with PL is competitive, suggesting that it binds to the active site of the enzyme .
Cellular Effects
The effects of 2H-chromene-3-carboxamide on cells have been studied in the context of cancer. One study found that a derivative of 2H-chromene-3-carboxamide demonstrated potent inhibitory activity against MOLT-4 and SK-OV-3 cancer cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2H-chromene-3-carboxamide involves critical hydrogen-bonding interactions with the Val301 and Lue302 of the AKR1B10 catalytic site . This interaction suggests that the compound exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
One study found that a protein-ligand complex involving a derivative of the compound was stable under dynamic conditions in a molecular dynamics study . This suggests that the compound may have long-term effects on cellular function in in vitro or in vivo studies.
Eigenschaften
IUPAC Name |
2H-chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEVMKODWDQIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144274 | |
| Record name | Compound 69-20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-00-9 | |
| Record name | Delta(3)-chromene-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 69-20 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



